(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as {[(2Z)-3-Oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, has a molecular formula of C20H17O8 . Its average mass is 385.345 Da and its monoisotopic mass is 385.092896 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the sources I found. The molecular formula, C20H17O8, and the mass data are the only available properties .Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structures similar to "(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate" have been extensively studied for their synthesis and structural characterization. For example, new Schiff base-type Zinc(II) complexes have been synthesized and characterized structurally by spectroscopic methods. Such studies highlight the complexation behavior and provide insights into the electronic structure and spectral transitions of the ligands and complexes, which can be fundamental for understanding the chemical behavior and potential applications of similar compounds (Chai et al., 2016).
Bioactivity and Medicinal Applications
Research on benzofuran derivatives and related compounds has shown significant bioactivity, including antiproliferative activities against cancer cells. For instance, derivatives synthesized by cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide were evaluated for their antiproliferative activities, demonstrating effectiveness against certain cancer cell lines (Jin et al., 2006).
Material Science and Polymer Research
The synthesis and characterization of all-aromatic hyperbranched polyesters with phenol and acetate end groups provide insights into material science applications. Such research explores the possibilities of creating novel polymeric materials with specific end-group functionalities, which can be crucial for developing new materials with tailored properties (Turner et al., 1993).
Photophysical and Photochemical Properties
Studies on the photophysical and photochemical properties of compounds, including two-photon absorption and metal ion sensing, reveal potential applications in photodynamic therapy and fluorescence microscopy imaging. For example, fluorene-based probes have been developed for metal-ion sensing with high sensitivity to Zn2+ and efficient two-photon absorption, highlighting the compound's application in sensing and imaging technologies (Belfield et al., 2010).
Properties
IUPAC Name |
benzyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-21-14-24(32-3)23(31-2)11-18(21)12-25-27(29)20-10-9-19(13-22(20)35-25)33-16-26(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b25-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSGLABOSYFALW-ROTLSHHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.